3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-Allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes multiple functional groups such as imidazo[2,1-f]purine, furan, and allyl moieties
Mechanism of Action
Target of Action
The primary target of F2542-1527 is Nanoluciferase (NLuc) .
Mode of Action
F2542-1527 interacts with NLuc as a bioluminescence substrate . The compound is part of a series of novel furimazine derivatives designed to extend the range of bioluminescence substrates .
Biochemical Pathways
Given its interaction with nluc, it’s likely that it plays a role inbioluminescence pathways .
Pharmacokinetics
The compound was synthesized under mild synthetic conditions supported by microwave radiation , which could potentially influence its bioavailability.
Result of Action
The result of F2542-1527’s action is the production of bioluminescence. In particular, it has been noted for its reasonable bioluminescence properties for both in vitro and in vivo biological evaluations . This suggests that the compound can be used to broaden the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the purine core. One common approach is the use of a multi-step reaction sequence that includes the formation of the imidazo[2,1-f]purine ring system followed by the introduction of the furan-2-ylmethyl and allyl groups. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Purine derivatives
Furan derivatives
Imidazo[2,1-f]purine derivatives
Allyl-substituted compounds
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-5-8-21-16(24)14-15(20(4)18(21)25)19-17-22(10-13-7-6-9-26-13)11(2)12(3)23(14)17/h5-7,9H,1,8,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFNUVZKXYNNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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